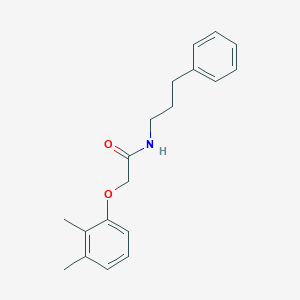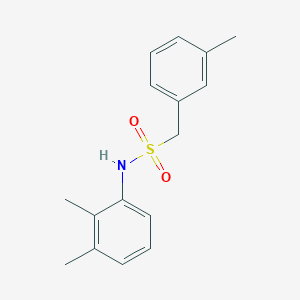![molecular formula C17H27NO B4751579 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4751579.png)
1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine
Übersicht
Beschreibung
1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine acts as an agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel. Upon binding of 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine to the receptor, the channel opens, allowing the influx of cations such as sodium and calcium into the cell. This results in depolarization of the cell membrane and the initiation of an action potential. The activation of nicotinic acetylcholine receptors by 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine has been found to be dose-dependent and reversible.
Biochemical and Physiological Effects
1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine has also been found to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This effect has been attributed to the activation of nicotinic acetylcholine receptors located on presynaptic terminals.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine has several advantages as a research tool. It is a potent and selective agonist of the nicotinic acetylcholine receptor, making it useful in studying the function of this receptor. 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine has some limitations. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine. One area of interest is the development of new analogs of 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine with improved potency and selectivity for the nicotinic acetylcholine receptor. Another area of interest is the study of the long-term effects of 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine on synaptic plasticity and learning and memory. Additionally, 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine has been found to have potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to explore these applications.
Wissenschaftliche Forschungsanwendungen
1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine has been widely used in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. It has been found to be a potent agonist of the nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, attention, and arousal. 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine has also been found to be a useful tool in studying the function of the autonomic nervous system and the effects of drugs on this system.
Eigenschaften
IUPAC Name |
1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-9-8-10-17(16(15)2)19-14-7-3-4-11-18-12-5-6-13-18/h8-10H,3-7,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHKQUOXSQIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,3-Dimethylphenoxy)pentyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4751507.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4751510.png)
![N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4751512.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4751517.png)

![2-methoxy-N-methyl-5-{[4-({3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoyl}amino)benzoyl]amino}benzamide](/img/structure/B4751526.png)


![1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4751558.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenoxy)acetamide](/img/structure/B4751564.png)
![ethyl 5-{[(4-butylcyclohexyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4751578.png)

